molecular formula C19H19NO5 B8590557 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid

Cat. No.: B8590557
M. Wt: 341.4 g/mol
InChI Key: UVWBPZKTWPDCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is an organic compound with a complex structure that includes a methoxy group, a keto group, and a phenylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid typically involves multiple steps. One common method includes the reaction of 5-methoxy-5-oxopentanoic acid with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-5-oxopentanoic acid: A simpler analog with similar functional groups but lacking the phenylbenzoyl moiety.

    5-(4-methoxyphenyl)-5-oxopentanoic acid: Contains a methoxyphenyl group instead of the phenylbenzoyl group.

    5-(2-hydroxy-3-methoxyphenyl)-pentanoic acid: Features a hydroxy and methoxy group on the phenyl ring.

Uniqueness

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid

InChI

InChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24)

InChI Key

UVWBPZKTWPDCPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester (1.5 g, 3.8 mmol) was dissolved in dichloroethane (26 mL) and the mixture was added to TFA (13 mL). The mixture was stirred at room temperature for 4 hrs. TLC indicated the reaction was complete. Solvent was evaporated by rotovap. The solid obtained was washed with EtOAc and water. After drying, 2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 5-methyl ester was obtained in 87% yield (1.128 g). MS (ESI) m/z 342.
Name
2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

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